molecular formula C8H8BrCl B3049245 1-Bromo-3-(1-chloroethyl)benzene CAS No. 19935-76-3

1-Bromo-3-(1-chloroethyl)benzene

Cat. No.: B3049245
CAS No.: 19935-76-3
M. Wt: 219.5 g/mol
InChI Key: OGXGNMHKGZFHMD-UHFFFAOYSA-N
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Description

1-Bromo-3-(1-chloroethyl)benzene is an organic compound with the molecular formula C8H8BrCl It is a derivative of benzene, where a bromine atom and a 1-chloroethyl group are substituted at the 1 and 3 positions, respectively

Mechanism of Action

Target of Action

The primary target of 1-Bromo-3-(1-chloroethyl)benzene is the benzene ring . The benzene ring is a key structural component of many organic compounds and plays a crucial role in their chemical reactions .

Mode of Action

This compound undergoes electrophilic aromatic substitution . This is a two-step mechanism:

This mechanism allows the compound to interact with its target while maintaining the aromaticity of the benzene ring .

Biochemical Pathways

It’s known that the compound can participate innucleophilic substitution reactions . These reactions involve the initial addition of a nucleophile to the aromatic ring, followed by the loss of a halide anion from the negatively charged intermediate .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is limited. The compound’s molecular weight is219.51 , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

The result of the action of this compound is the formation of a substituted benzene ring . This can lead to the creation of various organic compounds, depending on the specific reaction conditions and the presence of other reactants .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the rate of nucleophilic substitution reactions can be enhanced by the presence of electron-withdrawing groups ortho and para to the chlorine . Additionally, the reaction of chlorobenzene with a concentrated sodium hydroxide solution at temperatures above 350 ºC can lead to the formation of phenol and diphenyl ether .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-(1-chloroethyl)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 3-(1-chloroethyl)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction typically occurs under controlled temperature conditions to ensure selective substitution at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to achieve high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(1-chloroethyl)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of 3-(1-chloroethyl)phenol.

    Oxidation: The 1-chloroethyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form 1-bromo-3-ethylbenzene.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic solution at elevated temperatures.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

Major Products:

    Nucleophilic Substitution: 3-(1-chloroethyl)phenol.

    Oxidation: 3-(1-chloroethyl)benzaldehyde or 3-(1-chloroethyl)benzoic acid.

    Reduction: 1-bromo-3-ethylbenzene.

Scientific Research Applications

1-Bromo-3-(1-chloroethyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving the modification of biomolecules and the investigation of enzyme-catalyzed reactions.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

  • 1-Bromo-2-chlorobenzene
  • 1-Bromo-4-chlorobenzene
  • 1-Bromo-3-chlorobenzene

Comparison: 1-Bromo-3-(1-chloroethyl)benzene is unique due to the presence of the 1-chloroethyl group, which imparts distinct chemical reactivity compared to other bromochlorobenzenes. The position of the substituents on the benzene ring also influences the compound’s reactivity and the types of reactions it can undergo.

Properties

IUPAC Name

1-bromo-3-(1-chloroethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrCl/c1-6(10)7-3-2-4-8(9)5-7/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGXGNMHKGZFHMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrCl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30606059
Record name 1-Bromo-3-(1-chloroethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30606059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19935-76-3
Record name 1-Bromo-3-(1-chloroethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30606059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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